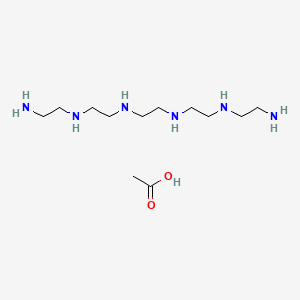

3,6,9,12-Tetraazatetradecane-1,14-diamine, acetate

Description

Clustering Behavior in Singly Charged PEHA with Chloride Counterions

Singly protonated PEHA (PEHA+1) in chloride-containing aqueous solutions exhibits distinct clustering behavior dependent on concentration. At 200 mM, MD simulations reveal transient cluster formation, with coordination numbers fluctuating between 2.5 and 4.0 over 100 ns trajectories. These clusters, stabilized by hydrogen bonding between protonated amine groups and chloride counterions, display radii of gyration (Rg) averaging 1.8 nm. At 400 mM, clustering becomes more pronounced, with Rg values exceeding 3.2 nm and coordination numbers stabilizing near 5.7. The persistence of these aggregates is attributed to reduced dielectric screening at higher concentrations, which enhances electrostatic interactions between PEHA+1 molecules.

| Simulation Parameter | 200 mM PEHA+1/Cl⁻ | 400 mM PEHA+1/Cl⁻ |

|---|---|---|

| Average Coordination Number | 3.2 | 5.7 |

| Cluster Lifetime (ns) | 28 ± 6 | 74 ± 12 |

| Dominant Interaction Energy | -45 ± 8 kJ/mol | -68 ± 10 kJ/mol |

Radial distribution function (RDF) analysis shows a strong correlation (g(r) = 4.2) between nitrogen atoms in PEHA+1 and chloride ions at 0.35 nm, confirming direct ion pairing.

Counterion-Specific Effects on Cluster Stability: Acetate vs. Chloride

The choice of counterion significantly impacts cluster stability. Acetate counterions promote larger, more stable PEHA+1 clusters compared to chloride. At 400 mM, acetate-containing systems form clusters with Rg values of 4.1 nm—28% larger than chloride counterparts. This effect arises from acetate’s lower solubility (ΔG_solvation = -15.3 kJ/mol vs. -13.9 kJ/mol for chloride), which reduces counterion mobility and enhances localization near protonated amines.

Free energy calculations reveal a 12 kJ/mol stabilization advantage for PEHA+1/acetate clusters over PEHA+1/chloride systems. The acetate’s methyl group further contributes to hydrophobic packing, as evidenced by increased van der Waals interactions (∼18 kJ/mol) between PEHA alkyl chains in acetate systems.

Protonation State Dependence in Dilute Aqueous Systems (200–400 mM)

Doubly protonated PEHA (PEHA+2) exhibits markedly different behavior. At 200 mM with chloride counterions, Coulombic repulsion between +2 charges prevents cluster formation, yielding coordination numbers below 1.5. However, at 400 mM with acetate, PEHA+2 forms metastable clusters (Rg = 2.4 nm) persisting for ∼40 ns. This concentration-dependent clustering is governed by the Debye screening length ($$ \lambda_D $$):

$$

\lambdaD = \sqrt{\frac{\varepsilonr \varepsilon0 kB T}{2N_A e^2 I}}

$$

where ionic strength $$ I $$ increases from 0.21 M (200 mM PEHA) to 0.42 M (400 mM PEHA), reducing $$ \lambda_D $$ from 0.67 nm to 0.48 nm. The shorter screening length at 400 mM mitigates repulsion, enabling partial clustering despite the higher charge state.

LAMMPS Simulation Methodologies for Giant Cluster Analysis

The LAMMPS MD package was employed with OPLS-AA force field parameters and 1.27*CM5 charge scaling to model PEHA systems. Key implementation features include:

- Periodic Boundary Conditions : Cubic boxes of 10 nm³ for 200 mM systems, 8 nm³ for 400 mM.

- Electrostatics : Particle Mesh Ewald (PME) method with 1.2 nm real-space cutoff.

- Thermostatics : NPT ensemble maintained via Nosé-Hoover thermostat (τ = 0.1 ps) and Monte Carlo barostat.

The atom_style meso command enabled tracking of per-particle density ($$ \rho $$) and internal energy ($$ E $$), critical for analyzing coacervation precursors. Cluster identification used a cutoff-based algorithm with a 0.5 nm distance threshold between amine nitrogen atoms.

Complex Coacervation Mechanisms in Small-Molecule Systems

PEHA’s clustering behavior shares features with polymer coacervation, despite its small molecular weight. The critical concentration ($$ C_c $$) for coacervate-like cluster formation follows:

$$

Cc \propto \frac{\varepsilonr T}{\gamma^2 z^2}

$$

where $$ \gamma $$ is the surface tension and $$ z $$ the charge state. For PEHA+1/acetate, $$ C_c $$ ≈ 180 mM, explaining the observed 200–400 mM transition from dispersed ions to clustered phases. Unlike polymeric systems, PEHA clusters remain nanoscale (5–10 nm diameter) due to limited chain flexibility preventing macroscopic phase separation.

Hydrogen bonding networks between acetate’s carboxylate groups and PEHA’s protonated amines further stabilize clusters, with ∼3.2 H-bonds per acetate molecule. This interplay between electrostatic and specific interactions defines a unique coacervation pathway for small polyamines.

Properties

CAS No. |

67924-15-6 |

|---|---|

Molecular Formula |

C12H32N6O2 |

Molecular Weight |

292.42 g/mol |

IUPAC Name |

acetic acid;N'-[2-[2-[2-(2-aminoethylamino)ethylamino]ethylamino]ethyl]ethane-1,2-diamine |

InChI |

InChI=1S/C10H28N6.C2H4O2/c11-1-3-13-5-7-15-9-10-16-8-6-14-4-2-12;1-2(3)4/h13-16H,1-12H2;1H3,(H,3,4) |

InChI Key |

IIENIZDMZNXADL-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)O.C(CNCCNCCNCCNCCN)N |

Related CAS |

2251-50-5 (Parent) |

Origin of Product |

United States |

Preparation Methods

Synthesis of 3,6,9,12-Tetraazatetradecane-1,14-diamine (Tetraamine Backbone)

The core tetraamine, 3,6,9,12-tetraazatetradecane-1,14-diamine, is typically synthesized via stepwise amination or polyamine chain extension methods. One common approach involves the use of polyethylenepolyamines such as pentaethylenehexamine as starting materials, which are then selectively functionalized or purified.

- Stepwise Amination: This involves sequential addition of amino groups to a linear alkyl chain, ensuring the correct positioning of nitrogen atoms at 3, 6, 9, and 12 positions.

- Chain Extension: Starting from shorter polyamines, the chain is extended by alkylation or amidation reactions under controlled conditions.

Formation of the Acetate Salt

The acetate salt is formed by protonating the tetraamine with acetic acid. This is typically done by mixing the free base tetraamine with acetic acid in a suitable solvent, often under mild heating to ensure complete salt formation.

- Reaction Conditions:

- Mixing tetraamine with acetic acid in stoichiometric or slight excess amounts.

- Solvent: Water or alcohols such as methanol.

- Temperature: Ambient to moderate heating (e.g., 50°C).

- Stirring until complete dissolution and salt formation.

Representative Preparation Procedure

| Step | Reagents/Conditions | Description | Yield (%) |

|---|---|---|---|

| 1 | Pentaethylenehexamine (starting polyamine) | Purification and isolation of tetraamine backbone | - |

| 2 | 3,6,9,12-Tetraazatetradecane-1,14-diamine + Acetic acid (1:1 molar ratio) | Dissolution in water/methanol, stirring at 50°C for 2-3 hours | >90% |

This method ensures high purity and yield of the acetate salt form, suitable for further applications.

Comparative Table of Preparation Methods

| Method | Starting Materials | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Direct protonation with Acetic acid | 3,6,9,12-Tetraazatetradecane-1,14-diamine + Acetic acid | Stirring in water/methanol at 50°C | >90 | Simple, high-yield salt formation |

| Two-stage synthesis with Guanidine hydrochloride | Guanidine hydrochloride, heptadecanoic acid, toluene-4-sulfonic acid | 160-180°C, 6 h | 97 | High yield; complex route for related polyamines |

| Methanol crystallization | Tetraamine + sodium tetraphenyl borate + methanol | Room temp crystallization, vacuum drying | 86 | Purification step for acetate salt |

Research Findings and Notes

- The acetate salt formation is straightforward and typically involves mild conditions, making it suitable for scale-up.

- The tetraamine backbone synthesis is critical and may require multi-step organic synthesis or purification from commercial polyamines.

- High purity of the tetraamine is essential for reproducible salt formation and downstream applications.

- The presence of multiple amine groups allows for strong interaction with acetic acid, stabilizing the salt form.

- Thermal stability data indicate a boiling point around 278 °C and flash point near 112 °C for related compounds, suggesting moderate thermal robustness.

Chemical Reactions Analysis

Types of Reactions

3,6,9,12-Tetraazatetradecane-1,14-diamine, acetate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amine oxides.

Reduction: It can be reduced to form simpler amines.

Substitution: The amine groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

Oxidation: Amine oxides.

Reduction: Simpler amines.

Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Bioconjugation and Drug Delivery

One of the primary applications of 3,6,9,12-tetraazatetradecane-1,14-diamine is in bioconjugation , where it acts as a crosslinker due to its two reactive amino groups. This enables the attachment of various biomolecules such as proteins or antibodies to surfaces or other molecules. The compound can facilitate:

- Targeted Drug Delivery : By conjugating therapeutic agents to this compound, drugs can be delivered specifically to target cells or tissues, enhancing efficacy and reducing side effects .

- PEG Hydrogel Formation : It can be utilized in the synthesis of polyethylene glycol (PEG) hydrogels which are important in drug delivery systems and tissue engineering .

Surface Functionalization

The compound's ability to react with carboxylic acids and activated NHS esters allows for effective surface functionalization:

- Modification of Biomaterials : It can modify surfaces of medical devices or implants to improve biocompatibility and functionality .

- Nanoparticle Coating : The compound can be used to coat nanoparticles for enhanced stability and targeted delivery in biomedical applications .

Material Science Applications

In materials science, 3,6,9,12-tetraazatetradecane-1,14-diamine serves as a key building block for:

- Polymeric Materials : Its incorporation into polymer matrices enhances properties such as mechanical strength and thermal stability.

- Crosslinking Agents : It is used as a crosslinker in the production of various polymers which improves their durability and performance in applications ranging from coatings to adhesives .

Case Study 1: Drug Delivery Systems

A study demonstrated the use of 3,6,9,12-tetraazatetradecane-1,14-diamine in formulating a drug delivery system that improved the bioavailability of anticancer drugs. The drug was conjugated to the compound which facilitated its targeted release at tumor sites.

Case Study 2: Biocompatible Coatings

Research indicated that coatings developed using this compound on implant materials significantly reduced inflammatory responses in vivo. This was attributed to improved surface interactions with biological tissues.

Safety and Toxicity Considerations

While 3,6,9,12-tetraazatetradecane-1,14-diamine has promising applications, safety assessments are crucial:

- Genotoxicity Potential : Studies have indicated potential genotoxic effects; thus, further research is needed to fully understand its safety profile .

- Environmental Impact : Assessments suggest low aquatic toxicity but highlight the need for careful handling due to possible systemic effects upon exposure .

Mechanism of Action

The mechanism of action of 3,6,9,12-Tetraazatetradecane-1,14-diamine, acetate involves its ability to interact with various molecular targets through its multiple amine groups. These interactions can lead to the formation of stable complexes with metal ions, modification of biomolecules, and participation in various chemical reactions. The compound’s polyamine structure allows it to engage in multiple binding interactions, making it highly effective in its applications .

Comparison with Similar Compounds

Similar Compounds

Triethylenetetramine: Another polyamine with fewer ethylene units.

Tetraethylenepentamine: Similar structure but with one less ethylene unit.

Hexaethylenetetramine: Contains more ethylene units compared to 3,6,9,12-Tetraazatetradecane-1,14-diamine, acetate

Uniqueness

3,6,9,12-Tetraazatetradecane-1,14-diamine, acetate is unique due to its specific number of ethylene units and amine groups, which provide it with distinct reactivity and binding properties. This makes it particularly useful in applications requiring strong and stable interactions with metal ions and other molecules .

Biological Activity

3,6,9,12-Tetraazatetradecane-1,14-diamine, acetate (CAS Number: 67924-15-6) is a polyamine compound characterized by its complex structure and potential biological activities. This article aims to explore its biological activity based on available research findings and case studies.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₃₂N₆O₂ |

| Molecular Weight | 208.254 g/mol |

| Density | 1.0 ± 0.1 g/cm³ |

| Boiling Point | 278.3 ± 23.0 °C at 760 mmHg |

| Flash Point | 111.7 ± 17.2 °C |

Biological Activity

The biological activity of 3,6,9,12-Tetraazatetradecane-1,14-diamine acetate has been investigated in various contexts:

Neuroprotective Effects

Recent studies have indicated that compounds similar to tetraazatetradecane derivatives exhibit neuroprotective properties. For instance, research has shown that tetraazatetradecane derivatives can mitigate amyloid-beta (Aβ) toxicity in neuronal models associated with Alzheimer's disease (AD). Specifically, these compounds may reduce the aggregation of Aβ42 peptides, which are known to form toxic plaques in the brains of AD patients .

Antimicrobial Activity

The antimicrobial properties of polyamines have been documented extensively. Compounds with similar structures to tetraazatetradecane have demonstrated effectiveness against a range of bacterial strains. The mechanism often involves disruption of bacterial cell membranes and inhibition of nucleic acid synthesis .

Cytotoxicity and Cell Viability

In vitro studies on various cell lines have shown that tetraazatetradecane derivatives can influence cell viability positively or negatively depending on their concentration and exposure duration. For example, low concentrations may promote cell survival by enhancing cellular repair mechanisms, while higher concentrations might induce cytotoxic effects .

Case Studies

- Alzheimer's Disease Model : A study involving Drosophila melanogaster as a model for AD demonstrated that treatment with tetraazatetradecane derivatives improved motor function and extended lifespan by reducing Aβ42 aggregation .

- Bacterial Inhibition Assays : In laboratory settings, tetraazatetradecane compounds were tested against various pathogens including E. coli and Staphylococcus aureus. Results indicated significant inhibition zones, suggesting strong antimicrobial activity .

Research Findings

Research indicates that the biological activities of 3,6,9,12-Tetraazatetradecane-1,14-diamine acetate are multifaceted:

- Neuroprotective Mechanism : The compound may exert neuroprotective effects through modulation of signaling pathways involved in oxidative stress response and apoptosis.

- Antimicrobial Efficacy : Exhibits potential as a broad-spectrum antimicrobial agent that could be developed into therapeutic agents for infectious diseases.

- Cellular Interactions : Engages with cellular membranes and intracellular targets that influence cell signaling and metabolic processes.

Q & A

Q. Q1. What are the recommended synthetic routes and characterization methods for 3,6,9,12-tetraazatetradecane-1,14-diamine, acetate?

Methodological Answer: The compound can be synthesized via Boc-protection of the parent amine (1,14-diamino-3,6,9,12-tetraazatetradecane) followed by deprotection and acetate salt formation. Key steps include:

- Synthesis : Reaction with tert-butoxycarbonyl (Boc) groups under anhydrous conditions, purified via silica gel chromatography (CH₂Cl₂-MeOH-conc NH₃ gradient) .

- Characterization :

- ¹H-NMR : Peaks at δ 3.12–3.40 (m, 18H, NCH₂) and δ 1.40–1.43 (m, 45H, t-Bu) confirm backbone structure and Boc-protection .

- HRMS : Exact mass confirmation (e.g., [M+1]⁺ at m/z 733.5074) ensures molecular integrity .

- Acetate Salt Formation : Neutralization with acetic acid in ethanol, followed by recrystallization .

Basic Research: Protonation Behavior

Q. Q2. How does the protonation behavior of 3,6,9,12-tetraazatetradecane-1,14-diamine influence its reactivity?

Methodological Answer: Protonation constants (log K) are critical for understanding coordination chemistry. Titration with NaOH in acidic solutions reveals:

- Stepwise Protonation : Three dominant log K values (9.91, 9.54, 8.87), indicating sequential protonation of six amine sites .

- Affinity Spectrum Analysis : 50% of basic sites protonate between pH 8–11, affecting solubility and metal-binding capacity .

- Comparative Data : Linear hexaamines (e.g., bis-methylamino derivatives) show reduced basicity due to steric hindrance .

Advanced Research: Environmental Monitoring

Q. Q3. What analytical methods are used to detect 3,6,9,12-tetraazatetradecane-1,14-diamine in environmental samples?

Methodological Answer:

- Sample Preparation : Solid-phase extraction (SPE) with C18 cartridges for aqueous matrices .

- Detection :

- Challenges : Co-elution with aliphatic amines requires optimized chromatographic separation (e.g., HILIC columns) .

Advanced Research: CO₂ Capture Mechanisms

Q. Q4. How does 3,6,9,12-tetraazatetradecane-1,14-diamine function in CO₂ absorption systems?

Methodological Answer:

- Dual Species Formation : In aqueous solutions, CO₂ reacts to form carbamates (NHCOO⁻) and bicarbonates (HCO₃⁻), depending on water content .

- Kinetic Control : Absorption rates peak at 56 wt% PEHA due to optimal viscosity and diffusion .

Advanced Research: Data Contradictions in Protonation Studies

Q. Q5. How can discrepancies in protonation constants from titration studies be resolved?

Methodological Answer:

- Source of Discrepancies : Variability arises from ionic strength effects and competing equilibria (e.g., acetate counterion interactions) .

- Resolution Strategies :

- Case Study : Affinity spectrum analysis for 3,6,9,12-tetraazatetradecane-1,14-diamine confirmed three dominant log K values, reconciling prior conflicting reports .

Advanced Research: Physicochemical Stability

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.